
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Azepanium Ionic Liquids
A study highlighted the synthesis of a new family of room temperature ionic liquids starting from azepane. These azepanium salts exhibit wide electrochemical windows, suggesting their potential as safe alternatives to volatile organic compounds in electrolytes. This research demonstrates the utility of azepane derivatives in creating environmentally friendly materials with significant industrial applications (Belhocine et al., 2011).
Multicomponent Cycloaddition Reactions
Another study utilized 1-sulfonyl-1,2,3-triazoles in the rhodium-catalyzed multicomponent [5 + 2] cycloaddition reactions, leading to the formation of 1,4-diazepine compounds. This process showcases the role of sulfonyl azepane derivatives in synthesizing biologically active compounds, providing a pathway for developing new therapeutic agents (Lee et al., 2014).
Synthesis of 1,4-Diazepines
Further extending the application in pharmaceutical chemistry, the synthesis of 1,4-diazepines through sequential migration of sulfonyl groups from indoloazomethine ylides shows the versatility of sulfonyl azepane derivatives in creating complex molecular structures with potential medicinal properties (Heo et al., 2020).
Heterocyclic Compound Synthesis
1-Sulfonyl-1,2,3-triazoles, as precursors to Rh-azavinyl carbenes, have been instrumental in introducing nitrogen atoms into various heterocycles, a crucial process in synthetic and medicinal chemistry. This research underscores the importance of sulfonyl azepane derivatives in facilitating the construction of heterocyclic compounds with significant biological activity (Zibinsky & Fokin, 2013).
Fused Azepine Derivatives
A general method for forming fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles demonstrates the innovative use of sulfonyl azepane derivatives in organic synthesis, highlighting their potential in generating novel compounds with unique structural features (Schultz, Lindsay, & Sarpong, 2014).
properties
IUPAC Name |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S2/c1-16-6-8-17(9-7-16)25(21,22)18-12-14-20(15-13-18)26(23,24)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAKDEKXKYWHMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Tosylpiperazin-1-yl)sulfonyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

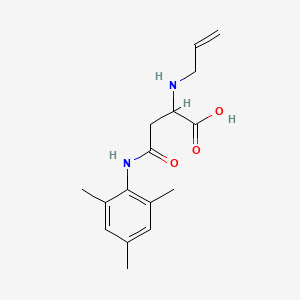
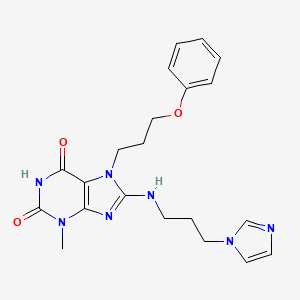
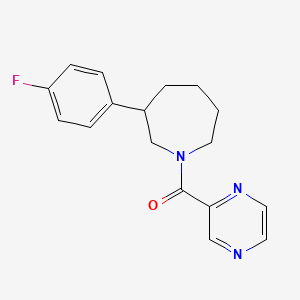
![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)
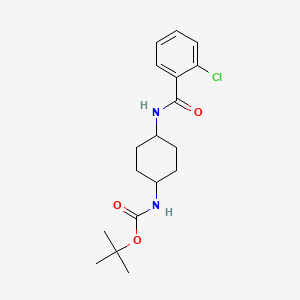
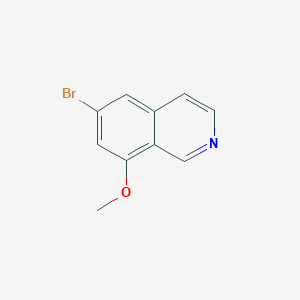
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)

![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)

![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide](/img/structure/B2355518.png)
